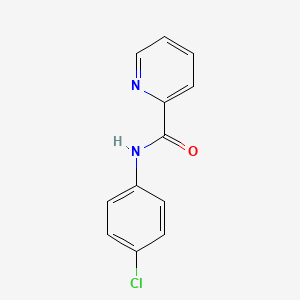

N-(4-Chlorophenyl)picolinamide

Description

Properties

CAS No. |

14547-72-9 |

|---|---|

Molecular Formula |

C12H9ClN2O |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

N-(4-chlorophenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C12H9ClN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) |

InChI Key |

YYKKCKLOYJLFAW-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Core Structure Elaboration

The formation of the amide bond between the picolinic acid backbone and the 4-chloroaniline (B138754) moiety is the crucial step in the synthesis of N-(4-Chlorophenyl)picolinamide. This transformation is typically achieved through the activation of the carboxylic acid group of picolinic acid, facilitating nucleophilic attack by the amine.

The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to eliminate water, which is often unsuitable for complex molecules. chemistrysteps.comluxembourg-bio.com Therefore, activating the carboxylic acid is a common and necessary strategy. luxembourg-bio.com

The fundamental approach involves the direct coupling of picolinic acid (pyridine-2-carboxylic acid) with 4-chloroaniline. nih.govnih.gov To facilitate this reaction, the carboxylic acid is typically converted into a more reactive derivative, such as an acid chloride. For instance, treating picolinic acid with thionyl chloride generates picolinoyl chloride in situ. This highly reactive intermediate readily reacts with 4-chloroaniline to yield this compound. nih.govnih.gov However, this method can sometimes lead to side reactions, such as the chlorination of the pyridine (B92270) ring. nih.govnih.gov

To avoid the harsh conditions associated with acid chlorides and improve reaction efficiency, a wide array of coupling reagents have been developed. luxembourg-bio.com These reagents activate the carboxylic acid under mild conditions, promoting amide bond formation.

Carbodiimides like EDC (or EDCI): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that facilitates the formation of amides at room temperature with good yields. chemistrysteps.compeptide.com The reaction proceeds by the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-chloroaniline). chemistrysteps.comlibretexts.org The byproducts, being water-soluble, are easily removed during aqueous workup. peptide.compeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to minimize side reactions and reduce potential racemization in chiral substrates. peptide.com

Uronium/Aminium Salts like HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction rates and high yields. wikipedia.orgbioquote.com It is used to generate an active ester from the carboxylic acid, specifically an OAt-active ester. wikipedia.org This active ester then readily reacts with the amine. wikipedia.orgbioquote.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, in a polar aprotic solvent like DMF. wikipedia.orgreddit.com The enhanced reactivity is attributed to a neighboring group effect from the pyridine nitrogen in the HOAt leaving group. wikipedia.org

| Coupling Agent | Acronym | Typical Conditions | Key Features |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDCI | DCM or DMF, Room Temperature | Water-soluble byproducts, easy purification. chemistrysteps.compeptide.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DMF, DIPEA, Room Temperature | High efficiency, fast reaction rates, low racemization. peptide.comwikipedia.org |

| N,N'-Dicyclohexylcarbodiimide | DCC | DCM or THF, Room Temperature | Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. chemistrysteps.compeptide.com |

N,N'-Dicyclohexylcarbodiimide (DCC) is a classical and widely used coupling agent for the synthesis of amides from carboxylic acids and amines. chemistrysteps.comluxembourg-bio.com The mechanism is similar to that of EDC, involving the formation of an O-acylisourea intermediate. chemistrysteps.comlibretexts.org This intermediate activates the carboxyl group of picolinic acid, allowing for the nucleophilic addition of 4-chloroaniline. A key feature of using DCC is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in most common organic solvents and precipitates out of the reaction mixture, allowing for easy removal by filtration. luxembourg-bio.compeptide.com This method provides good yields at room temperature. chemistrysteps.com

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient processes. This has led to the exploration of solvent-free and catalyzed reactions for the synthesis of picolinamide (B142947) structures.

A study on the synthesis of the related compound N-(4-methoxyphenyl)picolinamide demonstrated a successful microwave-assisted, solvent-free approach. nih.gov A mixture of picolinic acid, p-anisidine (B42471) (an aniline (B41778) derivative), and orthoboric acid was irradiated with microwaves for 40 minutes, resulting in a 70% yield of the final product after purification. nih.gov Such solvent-free methods reduce waste and can significantly shorten reaction times. cmu.edumdpi.com

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are powerful methods for forming C-N bonds. chemicalbook.comtue.nl Combining copper catalysis with microwave irradiation can lead to dramatic increases in reaction rates and yields. organic-chemistry.orgresearchgate.net Microwave heating can efficiently heat the reactants and catalyst, often leading to shorter reaction times and cleaner reactions compared to conventional heating. nih.govrsc.org

While a specific copper-catalyzed microwave synthesis for this compound is not detailed in the provided search results, the general methodology is well-established for N-aryl amides. chemicalbook.com A typical procedure would involve reacting an aryl halide with an amide in the presence of a copper catalyst (e.g., CuI), a ligand, and a base, often in a solvent like DMF under microwave irradiation. chemicalbook.com The synergistic effect of microwave irradiation and a suitable copper catalyst system could provide a rapid and efficient route to this compound. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Yield | Product |

|---|---|---|---|---|---|

| Picolinic acid | p-Anisidine | Orthoboric acid | Solvent-free, Microwave, 40 min | 70% | N-(4-methoxyphenyl)picolinamide |

Solvent-Free and Catalyzed Reaction Conditions

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. ustc.edu.cn In the context of picolinamide synthesis, these reactions are crucial for introducing a variety of substituents and for building more complex molecular architectures. Palladium and nickel are common catalysts for these transformations. ustc.edu.cn

Key examples of such reactions applicable to the synthesis of picolinamide derivatives include:

Suzuki Coupling: This reaction pairs an organoboron compound with an organohalide, catalyzed by a palladium complex, to form a C-C bond. ustc.edu.cn It can be used to link aryl or heterocyclic groups to the picolinamide scaffold. google.com

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. ustc.edu.cn This method is essential for synthesizing the core amide linkage in many picolinamide derivatives.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using palladium and copper catalysts, creating substituted alkynes. ustc.edu.cn

Negishi Coupling: Involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. ustc.edu.cn

These reactions offer versatile pathways for modifying both the picolinamide and the phenyl rings, allowing for the synthesis of a wide library of compounds. google.comdntb.gov.ua

Derivatization Strategies for Functionalization and Analog Synthesis

Derivatization of the this compound structure is a key strategy for developing new chemical entities, including potential radioligands for medical imaging. Modifications can be targeted at the phenyl ring or the picolinamide moiety.

Substituent Introduction on Phenyl Ring (e.g., Halogen, Alkyl, Methylthio, Methoxy)

The introduction of various substituents onto the phenyl ring is a common strategy to modulate the physicochemical properties of the molecule. While direct substitution on the this compound molecule can be challenging, a more frequent approach involves synthesizing analogs by starting with differently substituted anilines. The biological activity of related chloroacetamide compounds has been shown to vary significantly with the position and type of substituents on the phenyl ring. nih.gov For instance, halogenated p-substituted phenyl rings can increase lipophilicity, which may enhance passage through cell membranes. nih.gov

The synthesis of analogs with varied phenyl ring substituents typically involves the amide coupling reaction between picolinic acid (or its activated form, like an acid chloride) and a corresponding substituted aniline. nih.gov This approach allows for the systematic introduction of groups such as additional halogens, alkyl chains, or electron-donating groups like methylthio and methoxy (B1213986) to explore structure-activity relationships.

Scaffold Modifications of Picolinamide Moiety

Modifications to the picolinamide scaffold itself provide another avenue for creating diverse analogs. These changes can involve altering the pyridine ring or the amide linker. Metal-catalyzed reactions are often employed to attach different groups, such as heterocycles, to the picolinamide ring. google.com For example, a halogenated picolinamide intermediate can be reacted with a vinyl-substituted boronic ester (a Suzuki coupling) to form a C-C bond, which can then be further modified. google.com

Another strategy involves synthesizing derivatives where the picolinamide is substituted at different positions. For instance, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for potential antitumor properties. nih.govnih.gov Similarly, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been prepared by heating 4-chloro-N-methylpicolinamide with a substituted aniline. mdpi.com These examples demonstrate the feasibility of introducing amino and thiol groups to the picolinamide ring system to generate novel scaffolds.

Targeted Synthesis of Precursors for Radioligands

The synthesis of specific precursors is critical for the development of radiolabeled molecules used in techniques like Positron Emission Tomography (PET).

The final step in this improved synthesis involves the deprotection of a 4-methoxybenzyl (PMB) protected thiol. The protected intermediate, N-(4-chloro-3-((4-methoxybenzyl)thio)phenyl)picolinamide, is treated with trifluoroacetic acid (TFA) and refluxed for two hours to yield the final thiophenol precursor with a 97% yield for this step. nih.gov

Table 1: Key Step in the Synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| N-(4-chloro-3-((4-methoxybenzyl)thio)phenyl)picolinamide | Trifluoroacetic acid (TFA) | Reflux, 2 hours | N-(4-chloro-3-mercaptophenyl)picolinamide | 97% |

This table details the final deprotection step in the optimized synthesis of the thiophenol precursor. nih.gov

Derivatives containing an amino group on the phenyl ring are also important precursors, often for further chemical modification or to improve properties like sensitivity in analytical methods. nih.gov The synthesis of N-(4-amino-3-chlorophenyl)picolinamide derivatives generally follows the standard amide bond formation procedure. This involves reacting picolinoyl chloride with the appropriately substituted aniline, in this case, 4-amino-3-chloroaniline.

While direct synthetic routes for this specific molecule are part of broader chemical exploration, related structures provide a template for its synthesis. For example, the synthesis of 4-(4-aminophenylamino)-N-methylpicolinamide involves the reaction of 4-chloro-N-methylpicolinamide and 4-amino-N-methylbenzamide at high temperatures. mdpi.com This highlights a common strategy where a halogenated pyridine ring undergoes nucleophilic aromatic substitution with an amine.

Table of Compounds

Alkylation, Carbonylation, Sulfonylation, and Reductive Amination Methods

The structural modification of picolinamide scaffolds, including this compound, can be achieved through several key chemical transformations. These methods allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives. General strategies for these transformations on the picolinamide core often involve intermediates, such as halogenated picolinic acids, which can then be subjected to various coupling and substitution reactions. google.com

Alkylation: The introduction of alkyl groups can be accomplished through various C-H functionalization strategies or by using pre-functionalized starting materials. For instance, Minisci-type reactions on the pyridine ring are a common method for direct alkylation of electron-deficient heterocycles. nih.gov Alternative strategies involve the activation of amides with reagents like triflic anhydride (B1165640) (Tf₂O) to facilitate the transfer of an alkyl group from the amide nitrogen to a nucleophile. rsc.org

Carbonylation: Carbonylation reactions are employed to introduce carbonyl-containing moieties. For example, palladium-catalyzed aminocarbonylation of aryl or vinyl iodides with an appropriate amine can yield amides and α-ketoamides. mdpi.com This method could be adapted to introduce carbonyl groups at specific positions on either the pyridine or the chlorophenyl ring of the parent molecule, provided a suitable halogenated precursor is used.

Sulfonylation: The sulfonylation of picolinamide derivatives can be achieved through methods like electrochemical oxidative C-H sulfonylation. This technique allows for the formation of C-S bonds by reacting a suitable precursor with sulfinic acids or their salts, providing access to sulfonylated compounds. thieme-connect.de

Reductive Amination: Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.org In the context of the picolinamide structure, this reaction can be used to introduce aminoalkyl substituents. The process typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). commonorganicchemistry.commasterorganicchemistry.com Iridium complexes featuring picolinamidato ligands have also been shown to be effective catalysts for the direct reductive amination of ketones. acs.org

Table 1: Summary of Key Functionalization Methods

| Method | Description | Key Reagents/Catalysts | Potential Application |

|---|---|---|---|

| Alkylation | Introduction of alkyl groups onto the aromatic rings. | Radical initiators (Minisci), Tf₂O (Amide activation) | Synthesis of C-alkylated derivatives. |

| Carbonylation | Introduction of carbonyl groups. | Palladium catalysts, Carbon Monoxide (CO) | Synthesis of amide and ketoamide derivatives. |

| Sulfonylation | Introduction of sulfonyl groups. | Sulfinic acids/salts (Electrochemical methods) | Synthesis of sulfonylated analogues. |

| Reductive Amination | Formation of amines from carbonyls. | NaBH₄, NaBH(OAc)₃, Iridium catalysts | Introduction of aminoalkyl side chains. |

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability, particularly in the context of producing specialized compounds like radiolabeled tracers.

For applications in positron emission tomography (PET), derivatives of this compound must be labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423). The automated radiosynthesis of one such derivative, [¹⁸F]mG4P027 (Fluorine-18 labeled N-(4-chloro-3-(((fluoro-¹⁸F)methyl-d₂)thio)phenyl)picolinamide), has been successfully implemented using a commercial synthesis module. nih.gov

The GE TRACERlab FX2N module is a fully automated system that performs the multi-step synthesis required for radiolabeling. sciopen.comresearchgate.net The process for [¹⁸F]mG4P027 involves a challenging two-step labeling procedure. nih.gov Automation required significant modifications to the manual process, including changes to reaction solvents, drying methods, and the use of scavengers to remove excess reagents. sciopen.com The successful implementation of this automated protocol on the TRACERlab FX2N module allows for the production of high-purity radiolabeled tracers in high yields, meeting the stringent requirements for human studies. nih.govsciopen.com

Table 2: Automated Radiosynthesis of [¹⁸F]mG4P027

| Parameter | Details | Reference |

|---|---|---|

| Platform | GE TRACERlab FX2N module | sciopen.comresearchgate.net |

| Radiotracer | [¹⁸F]mG4P027 | nih.gov |

| Process Type | Two-step, one-pot, fully automated radiosynthesis | sciopen.com |

| Key Challenges | Water sensitivity, removal of excess reagents, adaptation from manual procedure. | sciopen.com |

| Outcome | High-purity radiolabeled product in high yield, suitable for human studies. | nih.govsciopen.com |

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. researchgate.net While a specific continuous flow synthesis for this compound has not been detailed in the reviewed literature, the principles are applicable. This technology is particularly beneficial for reactions that are hazardous or difficult to control on a large scale in batch mode. researchgate.netmonash.edu

For instance, related processes such as the selective hydrogenation of nitroarenes to N-arylhydroxylamines have been efficiently performed in continuous-flow systems using packed-bed microreactors. mdpi.com Similarly, the synthesis of active pharmaceutical ingredients has been achieved using telescoped continuous flow protocols, demonstrating the robustness of this approach for multi-step syntheses. nih.gov A flow-based synthesis of this compound could potentially streamline its production, reduce waste, and allow for safer handling of reagents, making it an attractive strategy for industrial-scale manufacturing. monash.edu

Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Studies and Solid-State Analysis

Crystallographic analysis provides a definitive view of the molecule's conformation and packing in the solid state. Studies on the N-(chlorophenyl)pyridinecarboxamide series, including N-(4-Chlorophenyl)picolinamide (often abbreviated as NppCl), have been particularly informative.

The crystal structure of this compound has been determined, frequently crystallizing as a monohydrate (NppCl·H₂O). In this form, the core molecular structure is defined by the covalent arrangement of the picolinamide (B142947) and 4-chlorophenyl moieties. X-ray diffraction studies reveal the precise bond lengths, angles, and spatial relationship between the constituent atoms, confirming the compound's chemical identity and providing the foundation for conformational and supramolecular analysis.

Table 1: Crystallographic Data for a Related N-(Chlorophenyl)pyridinecarboxamide Derivative Note: Data for a closely related compound, 3,6-dichloro-N-(4-fluorophenyl)picolinamide, is presented to illustrate typical crystallographic parameters for this class of molecules.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 24.921 (2) |

| b (Å) | 4.3735 (6) |

| c (Å) | 11.1723 (14) |

| V (ų) | 1217.7 (2) |

| Z | 4 |

| Source: nih.gov |

The relative orientation of the pyridine (B92270) and the 4-chlorophenyl rings is a key conformational feature. This is defined by the dihedral angle between the mean planes of the two aromatic rings. In analogous structures, such as N-(4-methoxyphenyl)picolinamide, this angle is relatively small at 14.25 (5)°, indicating a nearly coplanar arrangement. nih.gov For other substituted derivatives, more significant twisting is observed, with dihedral angles reaching up to 42.5 (2)°. nih.gov This angle is influenced by the substitution pattern on the rings and the nature of the intermolecular interactions in the crystal lattice. The planarity or twisting of the molecule has significant implications for its electronic properties and packing efficiency.

The cohesion and stability of the this compound crystal are governed by a network of intermolecular interactions. When it crystallizes as a monohydrate, the water molecule plays a crucial role in the hydrogen-bonding network. msu.edu In this form, strong hydrogen bonds are observed, including interactions between the amide N-H group and the water oxygen, and between the water hydrogens and both the pyridine nitrogen and the amide carbonyl oxygen (N-H···O(water) and O(water)-H···N(pyridine)/O(carbonyl)). msu.edu These interactions link the molecules into extended two-dimensional sheets. In anhydrous forms of related compounds, intermolecular C-H···O hydrogen bonds often link molecules into chains.

Spectroscopic Characterization Methodologies

Spectroscopic methods are essential for confirming the structure of this compound and for providing information about its electronic environment in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural characterization of organic molecules in solution. For this compound, ¹H NMR spectroscopy would identify the chemical shifts and coupling patterns of the protons on the pyridine and chlorophenyl rings, as well as the amide proton. The signals for the aromatic protons typically appear in the downfield region of the spectrum. Similarly, ¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule, with the carbonyl carbon appearing at the lowest field. While NMR is a standard method for characterization, specific, experimentally determined chemical shift data for this compound are not detailed in the available literature.

Table 2: Typical Chemical Shift Ranges for Key Nuclei

| Nucleus Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Protons (¹H) | 7.0 - 9.0 |

| Amide Proton (¹H) | 8.0 - 10.0 (variable) |

| Aromatic Carbons (¹³C) | 110 - 150 |

| Amide Carbonyl Carbon (¹³C) | 160 - 170 |

| Source: General NMR data. msu.eduudel.edu |

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman, ATR method)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. cardiff.ac.uknih.gov For this compound, a combined approach using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, often coupled with computational analysis, is employed to assign the characteristic vibrational frequencies. nih.gov

The interpretation of complex experimental spectra is greatly aided by quantum chemical calculations, particularly Density Functional Theory (DFT), which can predict vibrational wavenumbers, IR intensities, and Raman activities with considerable accuracy. nih.govresearchgate.net By comparing the experimental spectra with the calculated values, a detailed assignment of the fundamental vibrational modes to specific functional groups and bond motions within the molecule can be achieved.

Key vibrational modes for this compound and related structures include:

N-H Stretching: The amide N-H stretching vibration is a prominent feature in the IR spectrum, typically appearing as a sharp band in the region of 3200-3400 cm⁻¹. Its precise position can indicate the extent of hydrogen bonding.

C=O Stretching: The amide I band, primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum, generally found between 1630 and 1680 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹.

Pyridine and Benzene Ring Vibrations: The characteristic stretching and bending vibrations of the pyridine and chlorophenyl rings appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected in the lower frequency region of the spectrum.

The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing a more complete vibrational profile of the molecule. cardiff.ac.uk

Below is a representative table illustrating typical vibrational assignments for a related substituted amide, derived from DFT calculations, which demonstrates the type of data obtained in such an analysis.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3350 | ~3350 | Amide N-H stretch |

| ν(C-H) | ~3100-3000 | ~3100-3000 | Aromatic C-H stretch |

| ν(C=O) | ~1660 | ~1660 | Amide I (C=O stretch) |

| Ring ν(C=C) | ~1590 | ~1590 | Pyridine/Benzene ring stretch |

| δ(N-H) | ~1530 | - | Amide II (N-H bend) |

| Ring ν(C-C) | ~1480 | ~1480 | Pyridine/Benzene ring stretch |

| ν(C-N) | ~1250 | ~1250 | Amide III (C-N stretch) |

| ν(C-Cl) | ~750 | ~750 | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the molecule's conjugated systems and chromophores.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the pyridine ring, the chlorophenyl ring, and the amide group. Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for predicting and interpreting electronic absorption spectra. mdpi.commdpi.com By calculating the energies of electronic transitions and their corresponding oscillator strengths, TD-DFT can accurately simulate the UV-Vis spectrum, allowing for the assignment of experimental absorption bands to specific electronic transitions. mdpi.comnih.gov These calculations are typically performed with consideration of solvent effects, often using a Polarizable Continuum Model (PCM), to better match experimental conditions. mdpi.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central to understanding the electronic transitions. For molecules like this compound, the main absorption bands typically correspond to transitions from the HOMO, often localized on the chlorophenylamide moiety, to the LUMO, which may be centered on the picolinoyl fragment.

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~320 | > 0.1 | HOMO -> LUMO | π → π |

| ~275 | > 0.2 | HOMO-1 -> LUMO | π → π |

| ~240 | > 0.1 | HOMO -> LUMO+1 | π → π* |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations (e.g., B3LYP, CAM-B3LYP)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for studying the electronic structure, geometry, and properties of molecules like this compound. researchgate.net Among the various functionals, hybrid functionals are widely used for their balance of accuracy and computational cost.

B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is one of the most popular hybrid functionals. It incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. nih.gov B3LYP has proven effective for optimizing molecular geometries and calculating vibrational frequencies for a wide range of organic molecules. nih.gov

CAM-B3LYP (Coulomb-Attenuating Method B3LYP) is a range-separated hybrid functional that addresses some of the shortcomings of B3LYP, particularly in describing long-range interactions, charge-transfer excitations, and electronic spectra. researchgate.net It modifies the amount of Hartree-Fock exchange included based on the interelectronic distance, providing a more accurate description for systems where charge transfer plays a significant role, which is relevant for the electronic transitions in this compound. mdpi.com

These calculations are typically performed with a split-valence basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution. researchgate.net

Analysis of Electronic Properties

Localized Orbital Locator and Electron Localization Function

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analysis tools used to visualize and understand chemical bonding. ijasret.com They provide a quantitative mapping of electron pair localization in molecular space, revealing core electrons, covalent bonds, and lone pairs. ijasret.comrsc.org

Electron Localization Function (ELF): ELF analysis identifies regions of space where the probability of finding an electron pair is high. High ELF values (approaching 1.0) correspond to areas of strong electron localization, such as in covalent bonds or lone pairs on heteroatoms (e.g., the oxygen of the carbonyl group and the nitrogen atoms of the amide and pyridine ring).

Localized Orbital Locator (LOL): LOL is a related scalar field that also provides an intuitive picture of electron localization. rsc.org Regions with high LOL values indicate areas where electrons are more localized than in a uniform electron gas of the same density. ijasret.com LOL maps often provide a clearer and more contrasted image of bonding and lone pair regions compared to ELF. rsc.org For this compound, LOL analysis would clearly delineate the C-C, C-H, C=O, C-N, and C-Cl covalent bonds, as well as the lone pair regions on the N and O atoms.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for understanding the charge distribution and predicting the reactive behavior of a molecule. libretexts.org The MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its electrophilic and nucleophilic sites. proteopedia.orgchemrxiv.org

The MEP surface is color-coded to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. For this compound, the most negative potential is expected around the carbonyl oxygen atom and the pyridine nitrogen atom.

Blue: Regions of positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the amide N-H proton.

Green: Regions of neutral or near-zero potential.

MEP analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are crucial in the crystal packing and biological activity of picolinamide derivatives. acs.org The positive potential on the amide hydrogen and the negative potential on the carbonyl oxygen and pyridine nitrogen are key sites for forming hydrogen bonds.

| Molecular Region | Expected MEP Value Range (kcal/mol) | Significance |

|---|---|---|

| Around Carbonyl Oxygen (C=O) | Highly Negative | Nucleophilic site, H-bond acceptor |

| Around Pyridine Nitrogen | Negative | Nucleophilic site, H-bond acceptor |

| Around Amide Hydrogen (N-H) | Highly Positive | Electrophilic site, H-bond donor |

| Around Aromatic Hydrogens | Slightly Positive | Weakly electrophilic sites |

| Aromatic Ring Surfaces | Slightly Negative / Neutral | Region for π-π interactions |

Investigation of Intermolecular Interactions

The crystal packing and stability of this compound are dictated by a complex network of intermolecular interactions. Advanced analytical techniques provide a quantitative and qualitative understanding of these forces.

Hirshfeld Surface Analysis and Contact Enrichment Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For this compound, this analysis reveals the nature and prevalence of different close contacts between molecules. The interaction environments within the crystal structure of this compound and its isomers have been systematically probed using Hirshfeld surface analysis and contact enrichment studies. acs.org

Non-Covalent Interaction Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and identify weak interactions in chemical systems. chemtools.orgnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). The NCI index identifies regions of space corresponding to hydrogen bonds, van der Waals interactions, and steric clashes. chemtools.orgnih.gov

A plot of the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix reveals characteristic spikes in low-density, low-gradient regions. nih.gov

Attractive interactions , such as hydrogen bonds, appear as spikes at negative values of sign(λ₂)ρ. nih.gov

Van der Waals interactions are found near zero. nih.gov

Repulsive interactions , or steric clashes, appear at positive values. nih.gov

For this compound, an NCI analysis would visualize the key hydrogen bonds and π-stacking interactions holding the crystal lattice together, providing a qualitative map of the stabilizing and destabilizing forces within the supramolecular assembly.

Hydrogen Bonding Interactions (N–H···O, C–H···π)

Hydrogen bonding plays a pivotal role in the supramolecular architecture of this compound. Crystallographic studies show that the para-chloro substituted isomer, designated NppCl, crystallizes as a monohydrate (NppCl·H₂O). acs.org In this hydrated form, the primary hydrogen bonding network involves the water molecule, which engages the amide N–H donor, the carbonyl oxygen (O=C), and the pyridine nitrogen (Npyridine) acceptor groups. acs.org

| Interaction Type | Donor | Acceptor | Significance in NppCl·H₂O |

| N–H···O | Amide (N-H) | Water (O1W) | Primary interaction forming dimeric units. acs.org |

| O–H···N | Water (O-H) | Pyridine (N) | Primary interaction forming R²₄(18) rings. acs.org |

| O–H···O | Water (O-H) | Carbonyl (C=O) | Links dimeric units into 2D sheets. acs.org |

| C–H···π | C-H groups | Aromatic rings | Contributes to stability in related structures. nih.goviucr.org |

Quantum Mechanical Studies for Vibrational and Electronic Spectra Simulation

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are essential for simulating and interpreting the vibrational and electronic spectra of molecules. nih.govsphinxsai.com For this compound, such studies would provide a detailed assignment of experimental FT-IR, Raman, and UV-Vis spectra.

Theoretical vibrational frequencies are typically calculated using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). sphinxsai.commaterialsciencejournal.org The calculated wavenumbers, after appropriate scaling, can be correlated with experimental IR and Raman bands, allowing for a precise assignment of vibrational modes, such as N-H stretching, C=O stretching, and aromatic ring vibrations. sphinxsai.commdpi.com

Simulation of the electronic spectrum is performed using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions (e.g., n→π* and π→π*) and their corresponding oscillator strengths, which can be compared with the absorption maxima (λmax) in an experimental UV-Vis spectrum. materialsciencejournal.orgnih.gov For this compound, these calculations would identify the molecular orbitals involved in the electronic transitions, providing insight into the molecule's photophysical properties.

| Spectroscopic Technique | Computational Method | Information Gained |

| FT-IR & FT-Raman | DFT (e.g., B3LYP) | Assignment of vibrational modes, correlation with molecular structure. nih.gov |

| UV-Visible | TD-DFT | Prediction of absorption maxima, identification of n→π* and π→π* electronic transitions. nih.gov |

Reactivity Properties via Computational Metrics

Computational chemistry offers a suite of metrics to predict the reactivity of a molecule. These are derived from the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrophilic and Nucleophilic Characteristics

The electrophilic and nucleophilic nature of this compound can be understood by analyzing its FMOs. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). studypug.commasterorganicchemistry.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is fundamental to chemical reactions. studypug.comwuxibiology.com

Computational methods can determine the energies of the HOMO and LUMO and map their spatial distribution across the molecule. The LUMO map, in particular, highlights the regions most susceptible to nucleophilic attack. wuxibiology.com For this compound, the LUMO is expected to be distributed over the electron-deficient pyridine ring and the carbonyl carbon, indicating these as likely sites for reaction with nucleophiles.

Global reactivity descriptors, such as the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. The electrophilicity index provides a quantitative measure of a molecule's ability to act as an electrophile. mdpi.com

| Computational Metric | Definition | Relevance to Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic character (electron-donating ability). studypug.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic character (electron-accepting ability). studypug.comwuxibiology.com |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |

| Electrophilicity Index (ω) | A quantitative measure of electrophilic power. | Predicts the propensity of the molecule to accept electrons. mdpi.com |

These computational analyses provide a robust theoretical framework for understanding and predicting the chemical behavior of this compound.

Polarizability

Polarizability is a fundamental molecular property that describes the capability of the electron cloud of a molecule to be distorted by an external electric field. This distortion results in an induced dipole moment. The ease of this distortion is quantified by the polarizability tensor, which is crucial for understanding and predicting a molecule's intermolecular interactions, including long-range electrostatic and polarization energies.

In computational chemistry, molecular polarizability can be calculated using various methods, such as finite field methods where the polarizability is determined as the numerical derivative of the induced molecular multipole moment with respect to the external electric field. nih.gov For complex systems like molecular crystals, the total interaction energy is often decomposed into several key components to understand the forces governing the crystal packing. These components typically include electrostatic, polarization, dispersion, and repulsion energies.

The polarization energy component specifically arises from the induction effects, where the charge distribution of a molecule is perturbed by the electric field of neighboring molecules, leading to induced dipoles. This is directly related to the molecule's polarizability. While specific experimental or calculated polarizability tensor values for this compound are not detailed in the available literature, the energetic contributions within the crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides have been analyzed. scm.com These analyses utilize computational tools like CrystalExplorer, where wavefunctions derived from methods such as B3LYP/6-31G(d,p) are used to calculate the pairwise interaction energies between molecules in a crystal lattice. researchgate.net The total energy is a sum of the following components:

| Energy Component | Description |

|---|---|

| Electrostatic (Eele) | Energy arising from the interaction between the static charge distributions (multipole moments) of the molecules. |

| Polarization (Epol) | The attractive energy component resulting from the distortion of a molecule's electron cloud by the electric field of its neighbors (induction). This is directly dependent on molecular polarizability. |

| Dispersion (Edis) | Attractive energy arising from instantaneous fluctuations in electron density, leading to temporary dipoles (London dispersion forces). |

| Repulsion (Erep) | Short-range repulsive energy that occurs when electron clouds of adjacent molecules start to overlap, preventing molecular collapse (Pauli repulsion). |

Fukui Functions and ALIE for Electrophilic Attack Sites

Fukui Functions

Within the framework of Density Functional Theory (DFT), the Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the molecule changes. wikipedia.org It is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scm.comnih.gov

The Fukui function is defined as the derivative of the electron density ρ(r) with respect to the number of electrons (N) at a constant external potential: ƒ(r) = (∂ρ(r)/∂N)

Using a finite difference approximation, three types of Fukui functions are defined to characterize specific types of attacks: faccts.de

| Fukui Function | Formula | Indication |

|---|---|---|

| ƒ+(r) | ρN+1(r) - ρN(r) | Site for nucleophilic attack (where an electron is accepted). The most reactive site has the largest ƒ+(r) value. |

| ƒ-(r) | ρN(r) - ρN-1(r) | Site for electrophilic attack (where an electron is donated). The most reactive site has the largest ƒ-(r) value. |

| ƒ0(r) | ½[ρN+1(r) - ρN-1(r)] | Site for radical attack. The most reactive site has the largest ƒ0(r) value. |

Where ρN, ρN+1, and ρN-1 are the electron densities of the neutral, anionic, and cationic species, respectively, at the optimized geometry of the neutral molecule.

For an electrophilic attack on this compound, the sites with the highest values of ƒ-(r) would be the most susceptible. These are typically electron-rich regions, such as atoms with lone pairs (e.g., the pyridine nitrogen and carbonyl oxygen) or the π-systems of the aromatic rings.

Average Local Ionization Energy (ALIE)

The Average Local Ionization Energy, I(r), is another local reactivity descriptor used to identify sites susceptible to electrophilic attack. researchgate.net It is defined as the average energy required to remove an electron from a specific point r in the space around a molecule. researchgate.netnih.gov Regions with the lowest values of I(r) correspond to the locations of the most loosely held, highest-energy electrons. nih.gov Consequently, these sites are the most favorable for electron donation and are the most likely to be targeted by electrophiles. researchgate.net ALIE provides a complementary perspective to the Fukui function, directly mapping the energetic ease of electron removal across the molecular surface. For this compound, the areas with the lowest ALIE values would coincide with the electron-rich regions predicted to be reactive by the ƒ-(r) Fukui function.

Prediction of Activity Spectral Studies (PASS) for Biological Activity

Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the biological activity profile of a chemical compound based on its two-dimensional structural formula. nih.govgenexplain.com The PASS algorithm works by comparing the structure of a query molecule against a large training set of known biologically active substances. semanticscholar.org It operates on the principle that the biological activity of a compound is a function of its structure. nih.gov

The prediction is presented as a list of potential biological activities, each with two associated probabilities: Pa (probability to be active) and Pi (probability to be inactive). genexplain.com

The interpretation of the PASS prediction results is as follows:

| Condition | Interpretation |

|---|---|

| Pa > 0.7 | High probability of exhibiting the activity in experiments. The molecule is likely very similar to well-known active compounds. |

| 0.5 < Pa < 0.7 | Moderate probability of exhibiting the activity. The molecule is less similar to known active compounds, but the chance of experimental confirmation is still high. |

| Pa < 0.5 | Low probability of exhibiting the activity. However, if the activity is confirmed, the compound may represent a new chemical class (a novel scaffold) for that biological target. |

| Pa > Pi | This is the general criterion for selecting which activities are considered possible for a given compound. genexplain.com |

The PASS approach can screen for thousands of different biological activities, including pharmacological effects and mechanisms of action, based purely on structural information. genexplain.combenthamdirect.com While a specific PASS analysis for this compound is not available in the cited literature, such a prediction would provide a theoretical spectrum of its likely biological targets and therapeutic effects, guiding further experimental investigation. The accuracy of PASS predictions is reported to be high, with an average accuracy of about 95% based on leave-one-out cross-validation of its extensive training set. nih.govgenexplain.com

Structure Activity Relationship Sar and Ligand Design Principles

Modulatory Effects of Substituents on Biological Activity

The nature and position of substituents on the N-phenylpicolinamide scaffold play a critical role in determining the compound's interaction with its biological target, thereby influencing its activity and properties.

The substitution pattern on the phenyl ring of N-phenylpicolinamide analogues significantly impacts their receptor binding affinity. Studies on related compounds have shown that the presence, type, and position of halogen and alkyl groups are key determinants of potency. For instance, in a series of N-(4-acetamido)phenylpicolinamides, a 2-chlorophenyl substitution was found to be superior to other 2-substituted analogues such as 2-fluorophenyl, 2-methylphenyl, and 2-methoxyphenyl in terms of modulatory activity at the metabotropic glutamate (B1630785) receptor 4 (mGlu4).

In the context of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of a halogen at the 4-position of the phenyl ring was found to be important for inhibitory activity against the Forkhead Box M1 (FOXM1) transcription factor. This highlights the specific role that halogens can play in forming key interactions within the binding site.

Table 1: Effect of Phenyl Ring Substituents on mGlu4 Potency in N-(4-acetamido)phenylpicolinamide Analogues

| Substituent (Position) | Potency (nM) |

| 2-Chlorophenyl | 517 |

| 2-Fluorophenyl | 2380 |

| 2-Methylphenyl | 958 |

| 2-Methoxyphenyl | Inactive |

| 2,4-Dichlorophenyl | Inactive |

| 2-Chloro-4-fluorophenyl | 114 |

The position of substituents on the aromatic rings of heterocyclic compounds is a critical factor in determining their antitumor activity and selectivity. While direct studies on the antitumor activity of N-(4-Chlorophenyl)picolinamide are limited, research on structurally related thieno[3,2-b]pyridin-5(4H)-ones provides valuable insights. In these compounds, electron-donating groups at the para-position of an aryl ring at various locations on the scaffold led to notable cytotoxicity against several cancer cell lines. nih.gov

For instance, a 4-methoxyphenyl (B3050149) group at one position resulted in potent and uniform cytotoxicity while maintaining low toxicity to normal cells, indicating a favorable combination of electronic and steric effects for high selectivity. nih.gov In contrast, ortho- or meta-substituted analogues displayed more variable activity, which could be attributed to suboptimal orientation within the target's binding site or diminished electronic conjugation with the core structure. nih.gov These findings underscore the principle that the precise positioning of a substituent is crucial for achieving the desired biological effect, as it dictates the molecule's ability to engage with its target effectively and selectively. Compounds with bulky substituents often show poor activity, likely due to steric hindrance that disrupts productive molecular interactions. nih.gov

In the optimization of N-phenylpicolinamide derivatives as potential PET radioligands for the mGlu4 receptor, the substitution at the 3-position of the phenyl ring was found to be a key determinant of both affinity and metabolic stability. nih.gov A direct comparison between a 3-methylthio group and a 3-methoxy group revealed the superiority of the former. The compound with the 3-methylthio substituent exhibited a 2.8-fold enhancement in affinity for mGlu4 compared to its 3-methoxy counterpart. nih.gov

Table 2: Comparison of 3-Substituents on mGlu4 Receptor Affinity

| Compound | 3-Position Substituent | IC50 (nM) |

| 9 | Methoxy (B1213986) | 13.7 |

| 10 | Methylthio | 4.9 |

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to enhance the metabolic stability of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, which can slow down the rate of metabolism. researchgate.netmdpi.com This approach can lead to an improved pharmacokinetic profile, including a longer half-life of the compound in the body. researchgate.net

For research purposes, deuterated derivatives of N-phenylpicolinamide and related compounds can be invaluable tools. By selectively deuterating positions on the molecule that are known to be sites of metabolism, researchers can create more stable versions of the compound. mdpi.com This enhanced stability is advantageous for in vitro and in vivo studies, as it allows for more consistent and prolonged exposure of the biological system to the active compound. This can facilitate the elucidation of the compound's mechanism of action and its pharmacological effects without the confounding variable of rapid metabolic degradation. researchgate.net The use of deuterated compounds can therefore lead to a more accurate assessment of a molecule's intrinsic potency and efficacy. mdpi.com

Picolinamide (B142947) Scaffold Modifications and Their Impact on Potency and Selectivity

Modifications to the central picolinamide scaffold of N-phenylpicolinamide derivatives can have a profound impact on their potency and selectivity. The picolinamide core serves as a crucial structural element that orients the phenyl and pyridine (B92270) rings in a specific spatial arrangement, which is often essential for binding to the target protein. Alterations to this scaffold, such as replacing the pyridine ring with other heterocyclic systems or modifying the amide linker, can significantly alter the compound's biological activity.

Comparative SAR with Related N-Phenylpicolinamide Derivatives

The structure-activity relationships of this compound can be further understood by comparing them with those of related N-phenylpicolinamide derivatives. For example, in the development of positive allosteric modulators of mGlu4, a series of N-(4-acetamido)phenylpicolinamides were synthesized and evaluated. nih.gov This work revealed that the acetamido group at the 4-position of the phenyl ring was a key feature for activity.

In another study focusing on N-(methylthiophenyl)picolinamide derivatives, the position of the methylthio group on the phenyl ring was found to be critical for both affinity and metabolic stability. nih.gov These comparative analyses demonstrate that even small changes to the substitution pattern on the phenyl ring can lead to significant differences in biological activity. Furthermore, studies on other related scaffolds, such as N-phenylthieno[2,3-b]pyridine-2-carboxamides, have also highlighted the importance of specific substituents on the phenyl ring for achieving potent and selective inhibition of their respective targets. By examining the SAR across these different series of compounds, common principles of ligand design emerge, such as the importance of specific electronic and steric properties of the substituents and their precise positioning on the scaffold for optimal interaction with the biological target.

Computational SAR and Docking Studies of this compound

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in the field of medicinal chemistry for the rational design of new therapeutic agents. These in silico techniques provide valuable insights into the interactions between a ligand and its biological target at a molecular level, guiding the optimization of lead compounds to enhance their efficacy and selectivity. In the context of this compound and its derivatives, computational studies have been instrumental in elucidating their structure-activity relationships (SAR) and predicting their binding modes with various biological targets.

Molecular Docking Analysis for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mechanism and for the rational design of more potent and selective inhibitors. While direct molecular docking studies specifically for this compound are not extensively detailed in publicly available research, analyses of closely related picolinamide derivatives provide significant insights into its potential target interactions.

Picolinamide derivatives have been investigated as inhibitors of various kinases, which are key targets in cancer therapy. For instance, docking studies of picolinamide derivatives targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) have revealed important binding interactions. These studies indicate that the picolinamide scaffold can effectively occupy the ATP-binding pocket of the kinase. The pyridine nitrogen and the amide group often form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. For this compound, it is plausible that the pyridine nitrogen acts as a hydrogen bond acceptor, while the amide proton serves as a hydrogen bond donor, anchoring the molecule to the protein backbone.

Furthermore, the 4-chlorophenyl group plays a significant role in defining the binding affinity and selectivity. Docking simulations of similar compounds have shown that this lipophilic group often occupies a hydrophobic pocket within the active site. The chlorine substituent can enhance binding through halogen bonding or by increasing the hydrophobicity of the moiety, leading to more favorable van der Waals interactions with nonpolar amino acid residues in the pocket.

Interactive Table: Potential Interacting Residues for this compound Based on Analogue Docking Studies.

| Target Class | Key Interacting Residues (Inferred) | Type of Interaction |

| Kinases (e.g., VEGFR-2) | Hinge Region Amino Acids | Hydrogen Bonding |

| Hydrophobic Pocket Residues | Hydrophobic Interactions, van der Waals Forces | |

| Other Enzymes | Catalytic Domain Residues | Hydrogen Bonding, Electrostatic Interactions |

Understanding Binding Affinity through Electronic Density and Steric Interactions

The binding affinity of a ligand to its receptor is governed by a delicate balance of various non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Computational chemistry provides powerful tools to dissect these contributions by analyzing the electronic and steric properties of the molecule.

Studies on N-(chlorophenyl)pyridinecarboxamide isomers have provided valuable data on their electronic properties and interaction landscapes. The distribution of electron density in this compound, which can be visualized through molecular electrostatic potential (MEP) maps, is crucial for its interaction with a biological target. The electronegative nitrogen and oxygen atoms of the picolinamide core create regions of negative electrostatic potential, making them favorable sites for hydrogen bond acceptance. Conversely, the amide proton presents a region of positive potential, ideal for hydrogen bond donation.

The 4-chlorophenyl ring also contributes significantly to the electronic profile of the molecule. The chlorine atom, being electronegative, withdraws electron density from the phenyl ring, influencing its ability to participate in π-stacking or other aromatic interactions. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide insights into the reactivity and charge transfer capabilities of the molecule upon binding.

Steric factors are equally important in determining the binding affinity. The size and shape of the this compound molecule must be complementary to the topology of the target's binding site. The planarity of the picolinamide and phenyl rings, as well as the rotational freedom around the amide bond, allows the molecule to adopt a conformation that maximizes favorable interactions. Any steric clashes with the protein would result in a significant energy penalty, reducing the binding affinity. The chlorine atom at the para position of the phenyl ring adds to the steric bulk, and its positioning is critical for optimal fitting within a hydrophobic pocket. Substituents at other positions could lead to steric hindrance, thus explaining the structure-activity relationships observed in various series of picolinamide derivatives.

Interactive Table: Summary of Physicochemical Properties Influencing Binding Affinity.

| Property | Influence on Binding Affinity |

| Electronic Properties | |

| Molecular Electrostatic Potential (MEP) | Guides hydrogen bonding and electrostatic interactions. |

| HOMO-LUMO Energy Gap | Relates to molecular reactivity and stability of the complex. |

| Dipole Moment | Affects long-range electrostatic interactions with the target. |

| Steric Properties | |

| Molecular Shape and Size | Must be complementary to the binding site for optimal fit. |

| Conformational Flexibility | Allows the molecule to adopt an optimal binding pose. |

| Substituent Position | Affects steric hindrance and interaction with specific sub-pockets. |

Biological Activities and Molecular Mechanisms in Preclinical Research

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs)

N-(4-Chlorophenyl)picolinamide belongs to the N-phenylpicolinamide chemical class, a series of compounds recognized for their activity as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.

Positive allosteric modulators (PAMs) are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous ligand. patsnap.com This binding enhances the receptor's response to its natural ligand without directly activating the receptor on its own. patsnap.com In the case of mGluR4, PAMs augment the receptor's sensitivity to glutamate, the main excitatory neurotransmitter. patsnap.com The N-phenylpicolinamide scaffold is a well-established framework for the development of mGluR4 PAMs. nih.gov Research into derivatives, such as N-(4-acetamido)-phenylpicolinamides, has demonstrated that this class of compounds can act as potent positive allosteric modulators of mGluR4. nih.gov

The binding affinity of a compound, often expressed as the half-maximal inhibitory concentration (IC50), indicates the concentration of the substance required to inhibit a biological process by half. While specific binding data for this compound is not detailed in the available research, studies on closely related N-phenylpicolinamide derivatives show potent affinity for the mGluR4 receptor, typically in the nanomolar range.

Pharmacological activation of mGluR4, along with mGluR7 and mGluR8, has been shown to produce neuroprotective effects in various preclinical models. nih.gov The development of subtype-selective ligands is crucial for targeting these therapeutic effects precisely. nih.gov The selectivity profile of mGluR4 PAMs is a key feature, as modulation of other mGluR subtypes can lead to different physiological outcomes. For instance, antagonists of mGlu1 and mGlu5 receptors have also been explored for neuroprotection. nih.gov

Table 1: Binding Affinity of Representative mGluR4 Allosteric Modulators

| Compound ID | Target | logIC50 | IC50 (nM) |

|---|---|---|---|

| Compound 3 | mGluR4 | -8.02 | 9.55 |

| Compound 4 | mGluR4 | -8.13 | 7.41 |

| Compound 5 | mGluR4 | -8.38 | 4.17 |

| Compound 6 | mGluR4 | -6.49 | 323.6 |

This table presents data for various experimental mGluR4 PAMs to illustrate the typical affinity range of such compounds. Data is derived from competitive binding assays. nih.gov

A key mechanistic feature of mGluR4 PAMs is their cooperative binding with the orthosteric ligand, glutamate. nih.gov Allosteric modulators bind to a topographically distinct site on the receptor, which influences the binding and/or signaling of the endogenous agonist. nih.gov Research demonstrates that the binding of mGluR4 PAMs and glutamate is mutually enhancing. nih.gov This cooperative interaction means that the PAM's ability to bind and potentiate the receptor is dependent on the presence of glutamate, and conversely, the affinity of glutamate for the receptor can be increased in the presence of the PAM. nih.gov This mechanism allows PAMs to fine-tune neuronal signaling in a more physiologically relevant manner, as their effect is amplified in environments with active glutamate release, thereby maintaining spatial and temporal control of signaling. nih.govyoutube.com

As a member of the Class C GPCR family, mGluR4 primarily signals through heterotrimeric G proteins. nih.govjackwestin.com The primary mechanism for mGluR4 involves coupling to the Gαi/o subunit of the G-protein complex. patsnap.com Activation of the receptor by glutamate, enhanced by a PAM, leads to the inhibition of the enzyme adenylyl cyclase. jackwestin.com This action reduces the intracellular production of the second messenger cyclic AMP (cAMP). patsnap.com The resulting decrease in cAMP levels ultimately leads to a reduction in neurotransmitter release from presynaptic terminals, which is the basis for the modulatory effect of mGluR4 activation on synaptic transmission. patsnap.com

In addition to canonical G protein-dependent signaling, many GPCRs can also initiate G protein-independent signaling cascades. nih.gov These pathways are often mediated by β-arrestin proteins. nih.gov After receptor activation and phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. nih.govmdpi.com While a primary role of β-arrestin is to desensitize the receptor and promote its internalization, it can also act as a scaffold for other signaling proteins, initiating distinct intracellular events independent of G-protein activation. nih.govnih.gov

Confirming that a compound binds to its intended target in a complex biological system is a critical step in drug development, known as target engagement. nih.gov Receptor Occupancy (RO) assays are a common method used to quantify the extent of this engagement. nih.govcellcarta.com These assays can measure the percentage of receptors that are bound by a drug at a given time. cellcarta.com

Commonly, RO assays are performed using flow cytometry, where a fluorescently labeled antibody or a labeled version of the drug competes with the unlabeled therapeutic compound for binding to the receptor on the cell surface. nih.govcellcarta.com By measuring the displacement of the labeled probe, researchers can determine the degree of receptor occupancy by the drug candidate. nih.gov Such studies are essential to establish a relationship between drug concentration, target binding, and the resulting biological effect (pharmacokinetics/pharmacodynamics), which helps in optimizing dosing strategies. cellcarta.com These assays confirm that a PAM like this compound is physically interacting with and activating its intended mGluR4 target.

Cytotoxicity and Antitumor Research

While direct studies on the cytotoxic properties of this compound were not identified, research on related molecules containing either the N-(4-chlorophenyl) group or the picolinamide (B142947) scaffold has shown evidence of antitumor activity.

For instance, the compound N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide demonstrated potent cytotoxicity against multiple human tumor cell lines, including breast (MCF-7), liver (HEPG-2), colon (HCT), and prostate (PC-3) cancers. journalajbgmb.com The presence of a chlorine atom on the phenyl ring was noted to contribute to a better anti-tumor effect. journalajbgmb.com Similarly, a study of acrylamide-PABA analogs found that the introduction of a 4-chlorophenyl group resulted in a compound with antiproliferative activity (IC50 = 25.27 μM). nih.gov

Furthermore, a separate line of research on novel N-methyl-4-phenoxypicolinamide derivatives—sharing the picolinamide core structure—also identified compounds with marked antiproliferative activity against lung (A549, H460) and colon (HT29) cancer cell lines. nih.gov These findings suggest that the chemical motifs present in this compound are features of interest in the ongoing search for novel cytotoxic and antitumor agents.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glutamate |

| N-(4-acetamido)phenylpicolinamide |

| N-(P-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide |

| (Z)-N-(3-(2-(4-Aminobenzoyl)hydrazineyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide |

Evaluation of Cytotoxic Properties against Cancer Cell Lines (e.g., A549, MCF-7, HepG-2)

Preclinical cancer research often begins with assessing the cytotoxic effects of a compound against various cancer cell lines. For this compound, specific cytotoxic data against the human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG-2) cell lines are not extensively detailed in publicly available scientific literature.

However, studies on structurally related picolinamide derivatives offer some insight into the potential of this chemical class. For instance, a series of novel N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities. One compound in this series, which features a modified picolinamide core, demonstrated moderate in vitro cytotoxicity against the HepG2 cell line. mdpi.com Similarly, another study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives showed that they could inhibit the proliferation of HepG2 cells at low micromolar concentrations. mdpi.com

Signal Transduction Modulation in Cancer Pathways

The anticancer activity of a compound is often rooted in its ability to modulate critical signal transduction pathways that are dysregulated in cancer cells. Key oncogenic pathways include the PI3K/AKT/mTOR and Ras/MAPK cascades, which are frequently activated in various cancers. mdpi.com

While direct studies on this compound's effect on these pathways are limited, research on compounds containing the N-(4-chlorophenyl) moiety provides some clues. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to exhibit inhibitory activity against the kinase AKT2 (also known as PKBβ), a central node in the PI3K/AKT signaling pathway. nih.gov One compound from this series, compound 4j , demonstrated low micromolar activity against AKT2. nih.gov Given that aberrant AKT signaling is common in many cancers, including glioma, this suggests a potential mechanism for related compounds. nih.gov However, it must be emphasized that these findings are for a different class of compounds that share the N-(4-chlorophenyl) group but have a different core structure from picolinamide.

Affinity to DNA through Hydrogen Bonding as a Proposed Mechanism

One of the proposed mechanisms for the biological activity of small molecules is their ability to interact with DNA, thereby interfering with replication and transcription. Hydrogen bonding plays a critical role in the stability and recognition of DNA. nih.gov

A definitive study on the direct binding of this compound to DNA has not been reported. However, the potential for such interactions can be inferred from structural analyses of similar molecules. A study on the crystal structure of the related compound, N-(4-methoxyphenyl)picolinamide, revealed the presence of both intramolecular and intermolecular hydrogen bonds that stabilize its conformation and crystal packing. nih.gov The picolinamide scaffold itself contains hydrogen bond donors (the amide N-H) and acceptors (the pyridine (B92270) nitrogen and the amide carbonyl oxygen). These features suggest that this compound could potentially form hydrogen bonds with the functional groups present in the major or minor grooves of the DNA double helix. This remains a proposed mechanism that requires experimental validation through techniques such as DNA titration assays or molecular modeling studies.

Enzyme Inhibition Studies (General)

The ability of a compound to inhibit specific enzymes is a key determinant of its pharmacological effect. Research into this compound and its analogues has identified inhibitory activity against certain enzymes.

A study on a series of amide compounds bearing a diaryl ether scaffold, which are derivatives of picolinamide, identified a potent inhibitor of mitochondrial complex III (succinate-cytochrome c reductase). nih.gov Specifically, the compound N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide was found to have an IC₅₀ value of 0.91 ± 0.09 μmol/L against this enzyme complex. nih.gov

Furthermore, as mentioned previously, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for kinase inhibitory activity. One of these compounds, 4j , was identified as an inhibitor of the serine/threonine kinase AKT2/PKBβ. nih.gov

These studies indicate that the broader chemical class to which this compound belongs has the potential to inhibit key enzymes involved in cellular metabolism and signaling.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide | Mitochondrial Complex III | 0.91 ± 0.09 µmol/L | nih.gov |

| Compound 4j (a pyrano[2,3-c]pyrazole derivative) | AKT2/PKBβ | Low micromolar activity | nih.gov |

Preclinical Research Applications and Models Non Human

Radioligand Development for Positron Emission Tomography (PET) Imaging

The N-phenylpicolinamide scaffold has proven to be a versatile chemical framework for developing potent and selective positive allosteric modulators (PAMs) of mGluR4. neurodegenerationresearch.eu These PAMs have been instrumental in the subsequent design and synthesis of radiolabeled ligands for PET imaging, allowing for the in vivo investigation of mGluR4. neurodegenerationresearch.euresearchgate.net The primary goal is to create radiotracers that can cross the blood-brain barrier, bind specifically to mGluR4, and provide a clear signal for detection. nih.gov

Significant research has been dedicated to labeling N-phenylpicolinamide derivatives with the positron-emitting isotopes fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C). These isotopes are favored for PET imaging due to their suitable half-lives and chemical properties.

One notable development is [¹⁸F]15 ([¹⁸F]-N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)-picolinamide), which was synthesized and characterized as a potential PET ligand for imaging mGluR4 in the brain. nih.govresearchgate.net This compound demonstrated properties desirable for a CNS drug, including high affinity for mGluR4 and potent PAM activity. nih.gov The radiosynthesis of [¹⁸F]15 was achieved in a two-step process, yielding the final product with high purity (99%) and a molar activity of 84.1 ± 11.8 GBq/μmol. nih.gov

Another area of focus has been on carbon-11 labeled derivatives. The initial mGluR4 PET radioligand, [¹¹C]17 (also known as [¹¹C]ML128), was the first to readily cross the blood-brain barrier and show accumulation in mGluR4-rich brain regions. nih.gov However, it exhibited rapid washout, prompting further research. nih.gov Subsequent modifications, such as replacing methoxy (B1213986) groups with sulfur-containing groups, led to compounds like [¹¹C]20 , which demonstrated increased binding affinity and improved metabolic stability, resulting in better imaging outcomes. nih.gov

Further structure-affinity relationship (SAR) studies on N-(methylthiophenyl)picolinamide derivatives led to the development of [¹¹C]11 and [¹¹C]14 . nih.gov These were radiolabeled by methylating their thiophenol precursors with [¹¹C]CH₃I. nih.gov PET studies revealed that [¹¹C]11, in particular, had improved imaging characteristics compared to the earlier [¹¹C]2 (ML128). nih.gov The known mGluR4 PAM ligand mG4P012 has also been utilized in blocking studies to confirm the specific binding of newly developed radiotracers, such as [¹⁸F]38, to the mGluR4 allosteric site. nih.gov

| Radioligand | Isotope | Key Findings | Reference |

|---|---|---|---|

| [¹⁸F]15 | ¹⁸F | High mGluR4 affinity, potent PAM activity, sufficient metabolic stability. | nih.govresearchgate.net |

| [¹¹C]17 (ML128) | ¹¹C | First mGluR4 PET radioligand to readily cross the blood-brain barrier, but showed rapid washout. | nih.gov |

| [¹¹C]20 | ¹¹C | Increased binding affinity and slightly improved metabolic stability compared to [¹¹C]17. | nih.gov |

| [¹¹C]11 | ¹¹C | Showed higher brain uptake, slower washout, and better contrast than [¹¹C]17 (ML128). | nih.gov |

Ex vivo biodistribution studies are critical for evaluating how a radioligand spreads throughout the body and whether it reaches its intended target. For [¹⁸F]15, studies in male Sprague Dawley rats showed the compound was distributed across various tissues, including the brain, liver, heart, lungs, and kidneys. nih.gov This widespread distribution is typical for many CNS-penetrant molecules, with clearance pathways often involving the liver and kidneys. nih.govsnmjournals.org

A key measure of a successful mGluR4 PET radioligand is its ability to enter the brain and accumulate in regions where the receptor is highly expressed. radiologykey.com Brain autoradiography and in situ hybridization studies have shown that mGluR4 is heterogeneously expressed in the brain, with particularly high levels in the cerebellum. nih.gov

PET imaging studies in rats confirmed that [¹⁸F]15 accumulates in brain regions known to express mGluR4. nih.govresearchgate.net Similarly, the first-generation tracer, [¹¹C]17, exhibited high activity in areas such as the cerebellum, hippocampus, striatum, and thalamus. nih.gov The time-activity curves for [¹¹C]17 showed a peak uptake in the cerebellum within two minutes, though this was followed by a rapid clearance. nih.gov The improved tracer, [¹¹C]11, also accumulated rapidly in the brain but demonstrated a slower washout and better imaging contrast. nih.gov